2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

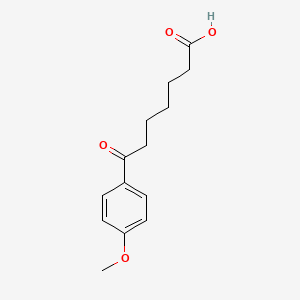

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . It is also the intermediate of Voglibose/Dapagliflozin .

Synthesis Analysis

This compound is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It enables the preparation of α-glucopyranosyl chloride .Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is C34H35FO5 .Chemical Reactions Analysis

This compound is useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in CHCl3 and insoluble in water . The optical rotation is 49.8 ± 0.1? (C=2 in dioxane) and the melting point is between 149.0-156.0?C .Applications De Recherche Scientifique

Synthesis of Glycosylated Derivatives

Researchers have explored the use of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl fluoride in the synthesis of glycosylated derivatives. For example, it has been used in the synthesis of C-glycopyranosylphloroacetophenone derivatives, demonstrating the potential of glycosyl fluorides in glycosylation reactions to afford anomerically pure products (Kumazawa et al., 2002). This work highlights the versatility of glycosyl fluorides in achieving stereoselective synthesis of glycosylated compounds.

Mechanistic Insights and Methodology Development

Studies have also focused on the mechanistic aspects and the development of new methodologies for glycosylation using glycosyl fluorides. A notable example is the work by Jona et al. (2000), where stereoselective glycosylation was achieved using 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride, leading to high yields of α-linked disaccharides (Jona, Takeuchi, & Mukaiyama, 2000). This work provides significant insights into the catalytic processes involved in glycosylation reactions.

Reactivity and Selectivity in Glycosylation

Further research has been conducted on the reactivity and selectivity of glycosyl fluoride derivatives in glycosylation reactions. For instance, Mukaiyama et al. (2002) demonstrated highly α-selective glycosylation with glucopyranosyl fluoride derivatives, showcasing the influence of protective groups on the selectivity and efficiency of glycosylation reactions (Mukaiyama, Suenaga, Chiba, & Jona, 2002). This research underscores the critical role of structural features in determining the outcomes of glycosylation processes.

Conformational Studies and Synthesis Optimization

Conformational analysis and synthesis optimization have also been explored, with studies such as those by Heuckendorff, Pedersen, & Bols (2013), who investigated the glycosylation properties of 3,6-tethered glycosyl donors, including those derived from glucopyranosyl fluoride. This research aimed to understand the effects of donor conformation on glycosylation selectivity and yield, offering valuable information for the design of more efficient glycosylation strategies (Heuckendorff, Pedersen, & Bols, 2013).

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-RUOAZZEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454866 |

Source

|

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

CAS RN |

89025-46-7 |

Source

|

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)